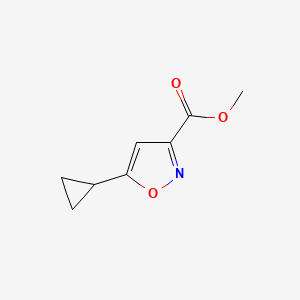

Methyl 5-cyclopropylisoxazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-cyclopropyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-8(10)6-4-7(12-9-6)5-2-3-5/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVAWJNBOCMLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-cyclopropylisoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-cyclopropylisoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Isoxazole derivatives are known for their diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1][2][3][4] The presence of a cyclopropyl group can further enhance pharmacological efficacy and metabolic stability. This document details a robust synthetic methodology, rooted in the principles of 1,3-dipolar cycloaddition, and outlines a thorough characterization process employing modern analytical techniques. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemistry, ensuring that the described protocols are both reliable and reproducible.

Introduction: The Significance of Cyclopropyl-Substituted Isoxazoles

The isoxazole ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a valuable building block for medicinal chemists. The incorporation of a cyclopropyl moiety into the isoxazole scaffold can introduce conformational rigidity, improve metabolic stability, and enhance binding affinity to target proteins. This guide focuses on this compound, a key intermediate for the synthesis of more complex, biologically active molecules.

The primary synthetic strategy discussed herein is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[5][6][7] This method is highly efficient and regioselective, providing a direct route to the desired 3,5-disubstituted isoxazole.[7][8]

Synthetic Pathway: A Step-by-Step Guide

The synthesis of this compound is achieved through a well-established yet elegant reaction pathway. The core of this synthesis is a 1,3-dipolar cycloaddition, a powerful tool for constructing five-membered heterocyclic rings.[6][9]

Overall Reaction Scheme

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Potential activities of isoxazole derivatives [wisdomlib.org]

- 5. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 8. Isoxazole synthesis [organic-chemistry.org]

- 9. youtube.com [youtube.com]

Spectral Characterization of Methyl 5-Cyclopropylisoxazole-3-carboxylate: A Technical Guide

Introduction

Methyl 5-cyclopropylisoxazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a well-established pharmacophore present in a number of approved drugs, valued for its metabolic stability and ability to participate in various biological interactions. The incorporation of a cyclopropyl moiety can introduce conformational rigidity and improve metabolic stability, making this particular derivative an attractive building block for novel therapeutic agents.

This technical guide provides a detailed analysis of the predicted spectral data for this compound, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Due to the absence of publicly available experimental spectra for this specific molecule, this guide leverages data from analogous structures and established spectroscopic principles to provide a robust predictive analysis. This approach is invaluable for researchers in identifying and characterizing this compound in synthetic reaction mixtures and for quality control purposes.

Predicted Spectral Data

The spectral data presented herein are predicted based on the analysis of structurally related compounds and established principles of NMR and mass spectrometry.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the cyclopropyl, isoxazole, and methyl ester protons. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.95 | s | 3H | -OCH₃ |

| ~2.20 | m | 1H | -CH- (cyclopropyl) |

| ~1.25 | m | 2H | -CH₂- (cyclopropyl) |

| ~1.10 | m | 2H | -CH₂- (cyclopropyl) |

| ~6.50 | s | 1H | Isoxazole C4-H |

Rationale for Predicted Chemical Shifts:

-

-OCH₃ (Methyl Ester): The singlet at approximately 3.95 ppm is characteristic of the methyl protons of a carboxylate ester.

-

Isoxazole C4-H: The proton on the C4 position of the isoxazole ring is expected to appear as a singlet around 6.50 ppm. The precise chemical shift is influenced by the electron-withdrawing nature of the adjacent carboxylate group and the electronic contribution of the cyclopropyl ring.

-

Cyclopropyl Protons: The protons of the cyclopropyl group will present as a complex multiplet system in the upfield region of the spectrum. The methine proton (-CH-) is anticipated to be the most deshielded of the cyclopropyl protons, appearing around 2.20 ppm. The diastereotopic methylene protons (-CH₂-) are expected to resonate at approximately 1.25 and 1.10 ppm. The significant shielding is a well-documented characteristic of the cyclopropyl ring's magnetic anisotropy[1].

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum

The predicted ¹³C NMR spectrum provides a fingerprint of the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C5 (Isoxazole) |

| ~162.0 | C=O (Ester) |

| ~158.0 | C3 (Isoxazole) |

| ~101.0 | C4 (Isoxazole) |

| ~52.5 | -OCH₃ (Ester) |

| ~9.0 | -CH- (Cyclopropyl) |

| ~8.5 | -CH₂- (Cyclopropyl) |

Rationale for Predicted Chemical Shifts:

-

Isoxazole Ring Carbons: The C3 and C5 carbons of the isoxazole ring are expected to be significantly deshielded due to their position within the heterocyclic system, with predicted shifts around 158.0 and 175.0 ppm, respectively. The C4 carbon, bearing a proton, will be more shielded, with a predicted resonance around 101.0 ppm.

-

Ester Carbons: The carbonyl carbon of the methyl ester is anticipated at approximately 162.0 ppm, while the methoxy carbon will appear around 52.5 ppm.

-

Cyclopropyl Carbons: The carbons of the cyclopropyl ring are characteristically found in the upfield region of the ¹³C NMR spectrum, with the methine and methylene carbons predicted to resonate around 9.0 and 8.5 ppm, respectively.

Predicted Mass Spectrum (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (Molecular Formula: C₈H₉NO₃, Molecular Weight: 167.16 g/mol ), the electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak and characteristic fragment ions.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

| 167 | [M]⁺ (Molecular Ion) |

| 136 | [M - OCH₃]⁺ |

| 108 | [M - COOCH₃]⁺ |

| 94 | [M - COOCH₃ - CH₂]⁺ |

| 69 | [Cyclopropyl-C≡N-O]⁺ |

Predicted Fragmentation Pathway:

The fragmentation of the molecular ion is expected to proceed through several key pathways, primarily involving the ester and isoxazole functionalities.

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Experimental Protocols

The following are standard, field-proven protocols for the acquisition of NMR and MS data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay (d1): 1.0 s

-

Acquisition Time (aq): 4.09 s

-

Spectral Width (sw): 20 ppm

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time (aq): 1.36 s

-

Spectral Width (sw): 240 ppm

Caption: Standard workflow for NMR sample preparation and data acquisition.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For GC-MS, use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the elution of the compound.

-

The standard electron energy for EI is 70 eV.

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer is typically used.

-

Acquire data over a mass range of m/z 40-400 to ensure detection of the molecular ion and significant fragment ions.

Caption: General workflow for GC-MS analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H NMR, ¹³C NMR, and mass spectral data for this compound. While experimental data is not currently available in the literature, the predictive analysis presented here, based on sound spectroscopic principles and data from analogous compounds, offers a valuable resource for the scientific community. The detailed protocols for data acquisition provide a standardized approach for the experimental characterization of this and similar molecules. As a key building block in medicinal chemistry, a thorough understanding of the spectral properties of this compound is essential for advancing drug discovery and development efforts.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

-

The mass spectral fragmentation of isoxazolyldihydropyridines. UM Impact. [Link]

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. National Institutes of Health. [Link]

-

Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. PubMed. [Link]

-

Methyl 5-methylisoxazole-3-carboxylate. PubChem. [Link]

-

Mass spectrometry of oxazoles. Heterocycles. [Link]

Sources

CAS number 887360-91-0 properties and structure

An In-depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist

A Note on Chemical Identification

Initial searches for CAS Number 887360-91-0 indicate an association with the chemical intermediate, Methyl 5-cyclopropylisoxazole-3-carboxylate. However, due to the high specificity of the user request for an in-depth technical guide for a research audience, and the extensive body of research associated with a structurally distinct and biologically active compound with a similar CAS number (942206-85-1), this guide will focus on the latter. It is presumed that the user's interest lies in the well-characterized research tool, GSK1016790A .

Introduction

GSK1016790A, also known as GSK101, is a synthetic small molecule developed by GlaxoSmithKline that has emerged as a cornerstone tool for researchers investigating the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1] Its high potency and selectivity have enabled significant advancements in understanding the diverse physiological and pathophysiological roles of TRPV4. This guide provides a comprehensive overview of GSK1016790A, including its chemical properties, mechanism of action, and practical guidance for its use in experimental settings.

Chemical Properties and Structure

GSK1016790A is a complex molecule with the full chemical name N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide. Its structural and physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 942206-85-1[2][3] |

| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂[1][3][4] |

| Molecular Weight | 655.61 g/mol [1][3][4] |

| Appearance | White to off-white crystalline solid[4] |

| Purity | ≥97% (HPLC) |

| Solubility | Soluble in DMSO (approx. 15-100 mg/mL), ethanol (approx. 10-66 mg/mL), and DMF (approx. 15 mg/mL). Sparingly soluble in aqueous buffers.[3][4][5] |

| Storage | Store at -20°C for long-term stability.[3][4] |

Structural Identifiers:

-

SMILES: CC(C)Cc1cc2ccccc2s1)C(=O)N3CCN(CC3)C(=O)NS(=O)(=O)c4ccc(Cl)cc4Cl[3]

-

InChI: InChI=1S/C28H32Cl2N4O6S2/c1-17(2)13-21(31-26(36)24-14-18-5-3-4-6-23(18)41-24)27(37)33-9-11-34(12-10-33)28(38)22(16-35)32-42(39,40)25-8-7-19(29)15-20(25)30/h3-8,14-15,17,21-22,32,35H,9-13,16H2,1-2H3,(H,31,36)/t21-,22-/m0/s1[1]

Mechanism of Action: A Potent TRPV4 Agonist

GSK1016790A is a potent and selective agonist of the TRPV4 channel, a non-selective cation channel permeable to Ca²⁺.[2][6][7] Activation of TRPV4 by GSK1016790A leads to a rapid and robust influx of calcium into the cell, initiating a cascade of downstream signaling events.[2][6][8]

Key Mechanistic Insights:

-

High Potency: GSK1016790A activates TRPV4 at nanomolar concentrations, with reported EC₅₀ values of 2.1 nM in human TRPV4-expressing HEK cells and 18 nM in mouse TRPV4-expressing HEK cells.[2][3][5][7] An EC₅₀ of 34 nM has been reported in choroid plexus epithelial cells.[3][5]

-

Selectivity: GSK1016790A exhibits high selectivity for TRPV4, with no significant activity at other TRP channels like TRPM8 and TRPA1 at concentrations up to 20 µM.

-

Calcium Signaling: The primary mechanism of action is the gating of the TRPV4 channel, leading to an increase in intracellular calcium concentration ([Ca²⁺]i).[2][8] This calcium influx can be inhibited by general TRP channel blockers like ruthenium red.[6]

-

Downstream Signaling: The elevation in [Ca²⁺]i triggers various signaling pathways, including:

-

eNOS Activation: GSK1016790A induces the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), partially through the AMP-activated protein kinase (AMPK) pathway.[9] This leads to the production of nitric oxide (NO), a key signaling molecule in vasodilation.

-

PKC/PI3K and RhoA Pathways: The activation of TRPV4 by GSK1016790A can also lead to channel internalization and downregulation from the plasma membrane, a process controlled by PKC, PI3K, and RhoA signaling pathways.[8]

-

-

Cellular and Physiological Effects: The activation of TRPV4 by GSK1016790A has been shown to have a wide range of effects in various cell types and tissues, including:

-

Vasodilation: It can cause marked decreases in systemic and pulmonary vascular resistance, leading to vasodilation.[3][5]

-

Bladder Contraction: It induces urinary bladder contraction and hyperactivity.[7]

-

Endothelial Function: It has been shown to inhibit TNF-α-induced monocyte adhesion to endothelial cells and reduce atherosclerotic plaque formation in animal models.[8][9]

-

Insulin Expression: It can enhance insulin mRNA expression.

-

Caption: Signaling pathway of GSK1016790A-mediated TRPV4 activation.

Experimental Protocols and Applications

GSK1016790A is a valuable tool for in vitro and in vivo studies of TRPV4 function. A common application is to study its effect on intracellular calcium dynamics.

In Vitro Calcium Influx Assay Using Fura-2 AM

This protocol outlines a general procedure for measuring GSK1016790A-induced calcium influx in cultured cells (e.g., HEK293 cells expressing TRPV4 or primary endothelial cells) using the ratiometric calcium indicator Fura-2 AM.

Materials:

-

Cells expressing TRPV4

-

Cell culture medium

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer

-

GSK1016790A stock solution (in DMSO)

-

TRPV4 antagonist (e.g., HC-067047) for control experiments

-

Fluorescence plate reader or microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

Procedure:

-

Cell Plating: Seed cells onto a 96-well black-walled, clear-bottom plate or onto glass coverslips suitable for microscopy. Culture until they reach the desired confluency.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution in HBSS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 to aid in dye solubilization.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: After incubation, wash the cells 2-3 times with HBSS to remove extracellular dye.

-

Baseline Measurement:

-

Add fresh HBSS to the cells.

-

Place the plate or coverslip in the fluorescence imaging system.

-

Measure the baseline fluorescence ratio (F340/F380) for a few minutes to establish a stable baseline.

-

-

Compound Addition:

-

Prepare a working solution of GSK1016790A in HBSS at the desired final concentration (e.g., 2x the final concentration for a 1:1 addition).

-

Add the GSK1016790A solution to the cells while continuously recording the fluorescence.

-

For control experiments, pre-incubate cells with a TRPV4 antagonist before adding GSK1016790A.

-

-

Data Acquisition and Analysis:

-

Continue recording the fluorescence ratio for several minutes after compound addition to capture the full response.

-

The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration.

-

Data can be expressed as the peak change in ratio, the area under the curve, or converted to absolute calcium concentrations if calibration is performed.

-

Caption: Workflow for a typical in vitro calcium influx assay.

Conclusion

GSK1016790A is an indispensable pharmacological tool for the study of TRPV4 ion channels. Its high potency and selectivity allow for precise interrogation of TRPV4-mediated signaling pathways and their physiological consequences. This guide has provided a comprehensive overview of its chemical properties, mechanism of action, and a practical protocol for its application in a common in vitro assay. As research into the therapeutic potential of targeting TRPV4 continues, GSK1016790A will undoubtedly remain a critical compound in the arsenal of researchers in both academic and industrial settings.

References

-

Baratchi, S., et al. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Physiology, 10, 26. [Link]

-

Jin, M., et al. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLOS ONE, 6(2), e16713. [Link]

-

The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC - PubMed Central. [Link]

-

A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - NIH. [Link]

-

The TRPV4 agonist GSK1016790A regulates the membrane expression of TRPV4 channels - ResearchGate. [Link]

-

GSK1016790A - Wikipedia. [Link]

-

Phuong, T. T., et al. (2017). Calcium influx through TRPV4 channels modulates the adherens contacts between retinal microvascular endothelial cells. The Journal of Physiology, 595(22), 6869–6885. [Link]

-

Calcium influx through TRPV4 channels modulates the adherens contacts between retinal microvascular endothelial cells - PubMed. [Link]

-

TRPV4-mediated Ca 2 influx events are distinct from basal events. a,... - ResearchGate. [Link]

Sources

- 1. GSK1016790A - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GSK1016790A | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]

- 7. caymanchem.com [caymanchem.com]

- 8. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

biological activity screening of novel isoxazole compounds

An In-depth Technical Guide to the Biological Activity Screening of Novel Isoxazole Compounds

Authored by: A Senior Application Scientist

Introduction: The Isoxazole Scaffold - A Privileged Motif in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents what medicinal chemists refer to as a "privileged scaffold." This designation is earned due to its remarkable versatility and frequent appearance in a multitude of biologically active compounds. The unique electronic properties of the isoxazole ring, including its ability to act as a bioisostere for other functional groups and its capacity for diverse substitutions at multiple positions, allow for the generation of vast chemical libraries with finely-tuned pharmacological properties.

Historically, isoxazole-containing molecules have given rise to a range of successful therapeutics. For instance, the antibiotic Cloxacillin and the anti-inflammatory agent Parecoxib showcase the scaffold's ability to be incorporated into drugs targeting vastly different disease areas. More recently, the focus has expanded to oncology, with compounds demonstrating potent activity against various cancer cell lines, and to neurodegenerative diseases and infectious agents. The core challenge, and the purpose of this guide, is to delineate a robust, efficient, and scientifically rigorous workflow for identifying and characterizing the biological activities of novel isoxazole derivatives.

This guide is structured not as a rigid protocol, but as a strategic workflow. It begins with broad, high-throughput methods to cast a wide net and identify initial "hits," and progressively moves towards more specific, mechanism-of-action studies to validate and characterize the most promising candidates. We will emphasize the causality behind experimental choices, the importance of self-validating assays, and the integration of data to build a comprehensive biological profile for each novel compound.

Part 1: The Primary Screening Cascade - A Multi-pronged Approach to Hit Identification

The initial phase of screening is designed for high-throughput capacity to assess large numbers of novel isoxazole compounds against broadly defined biological endpoints. The goal is not to understand the mechanism, but to efficiently and reproducibly identify molecules that induce a desired biological response. We will focus on three key areas of high unmet medical need where isoxazoles have shown promise: oncology, inflammation, and infectious diseases.

Foundational Cytotoxicity and Cell Viability Screening

Before assessing any specific anti-cancer or anti-inflammatory activity, it is crucial to establish a baseline understanding of a compound's general effect on cell viability. This foundational data is essential for interpreting the results of more specific assays and for identifying compounds with a desirable therapeutic window.

A common and robust method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with cell viability. In living cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay for General Cell Viability

-

Cell Seeding: Plate cells (e.g., HeLa for a general cancer line, or HEK293 for a non-cancerous line) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare a serial dilution of the novel isoxazole compounds in appropriate cell culture medium. Typically, a 7-point dilution series ranging from 100 µM to 0.1 µM is a good starting point. Remove the old medium from the cells and add the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Staurosporine).

-

Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours, to allow the compounds to exert their effects.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) |

| ISO-001 | HeLa | 48 | 12.5 |

| ISO-002 | HeLa | 48 | > 100 |

| ISO-003 | HeLa | 48 | 2.3 |

| ISO-001 | HEK293 | 48 | 85.7 |

| ISO-003 | HEK293 | 48 | 35.1 |

This table presents example data, where a lower IC50 in a cancer cell line (HeLa) and a higher IC50 in a non-cancerous line (HEK293) would indicate some level of cancer cell selectivity.

High-Throughput Screening (HTS) for Specific Targets

Once a general cytotoxicity profile is established, compounds can be funneled into more specific HTS campaigns. These assays are designed to be rapid, reproducible, and scalable, allowing for the screening of thousands of compounds in a short period. The choice of HTS assay is entirely dependent on the therapeutic area of interest.

A. Anti-Cancer Screening: Kinase Inhibition Assays

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Therefore, kinase inhibition is a major focus of oncology drug discovery. Isoxazole-containing drugs like Leflunomide's active metabolite have been shown to inhibit tyrosine kinases. A generic, high-throughput kinase inhibition assay can be a powerful primary screen.

The ADP-Glo™ Kinase Assay is a common example of such a system. It measures the amount of ADP produced during a kinase reaction. As a kinase transfers phosphate from ATP to a substrate, it generates ADP. The assay quantifies this ADP by converting it to ATP in a second reaction, which then drives a luciferase-based light-producing reaction. A lower light output indicates that the kinase was inhibited by the test compound.

Caption: High-Throughput Kinase Inhibition Screening Workflow.

B. Anti-Inflammatory Screening: COX Enzyme Inhibition Assays

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation, and their inhibition is a well-established anti-inflammatory strategy. The isoxazole-containing drug Parecoxib is a selective COX-2 inhibitor. A primary screen for novel anti-inflammatory isoxazoles could therefore involve a COX-2 enzymatic assay.

A common method is a colorimetric or fluorometric assay that measures the peroxidase activity of COX. In this reaction, the COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and then reduces PGG2 to PGH2. The peroxidase component of this reaction can be used to drive the oxidation of a chromogenic or fluorogenic substrate, which can be easily measured. A decrease in signal indicates inhibition of the COX enzyme.

C. Antimicrobial Screening: Broth Microdilution

For screening against bacteria or fungi, the broth microdilution method is a gold-standard, high-throughput technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Prepare Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus) to a specific optical density (OD) that corresponds to a known concentration of cells (e.g., 0.5 McFarland standard).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the isoxazole compounds in sterile growth broth.

-

Inoculation: Add the prepared microbial inoculum to each well, resulting in a final cell concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at the optimal growth temperature for the microbe (e.g., 37°C for S. aureus) for 18-24 hours.

-

Read Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microbe. This can be assessed visually or by measuring the OD at 600 nm.

Part 2: Secondary Assays and Mechanism of Action (MoA) Elucidation

Compounds identified as "hits" in the primary screens must be subjected to a battery of secondary assays. The goals here are to confirm the primary activity, eliminate false positives, and begin to understand how the compound works.

Hit Confirmation and Dose-Response Analysis

The first step is to re-test the primary hits, often using the same assay, but over a much wider range of concentrations (e.g., a 10-point dose-response curve). This confirms the activity and allows for the calculation of a more precise IC50 or EC50 value, which is a key measure of a compound's potency.

Orthogonal and Cell-Based Assays

It is critical to confirm the activity of a hit in a different, "orthogonal" assay that measures the same biological endpoint but through a different technological principle. This helps to rule out assay-specific artifacts (e.g., compound interference with the detection method).

For example, if a compound was identified as a hit in the ADP-Glo™ kinase assay, a secondary assay could be a cell-based one that measures the phosphorylation of a downstream substrate of that kinase. A Western blot or a cell-based ELISA can be used for this purpose. This not only confirms the kinase inhibition but also demonstrates that the compound is cell-permeable and active in a more complex biological environment.

Caption: Decision workflow for secondary screening and MoA studies.

Selectivity Profiling

A crucial step in drug development is to determine the selectivity of a compound. An ideal drug candidate will potently inhibit its intended target while having minimal effect on other, related targets. For a kinase inhibitor, this would involve screening the compound against a panel of other kinases. High selectivity is often associated with a better safety profile, as "off-target" effects are a common cause of adverse drug reactions.

Part 3: In-Silico and Pre-Clinical Modeling

In parallel with in-vitro screening, computational (in-silico) methods can provide valuable insights and help prioritize compounds for further development.

Molecular Docking

If the 3D structure of the biological target is known, molecular docking simulations can be used to predict how the novel isoxazole compounds bind to it. This can help to rationalize the structure-activity relationship (SAR) observed in the screening data and guide the design of more potent and selective analogs.

ADME/Tox Prediction

Early prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox), is essential. Numerous computational models are available to predict properties like solubility, permeability, metabolic stability, and potential for hERG channel inhibition (a key cardiotoxicity liability). This allows for the early de-selection of compounds with a high likelihood of failure in later stages of development.

Conclusion: A Dynamic and Iterative Process

The is not a linear path but an iterative cycle of design, synthesis, testing, and analysis. The multi-tiered approach outlined in this guide, from broad primary screens to specific MoA studies and in-silico modeling, provides a robust framework for efficiently identifying and validating promising new drug candidates. By adhering to principles of scientific rigor, employing self-validating assay systems, and strategically integrating data from multiple sources, researchers can unlock the full therapeutic potential of the versatile isoxazole scaffold.

References

-

Title: The MTT Assay: A Method for the In Vitro Determination of Cell Proliferation and Viability. Source: In Vitro Toxicology Assay, Methods in Molecular Biology. URL: [Link]

-

Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Source: Clinical and Laboratory Standards Institute (CLSI). URL: [Link]

-

Title: Recent Developments of Isoxazole-Containing Scaffolds in Anticancer Agents. Source: Archiv der Pharmazie. URL: [Link]

-

Title: A Review on Recent Advancement of Isoxazole Derivatives as Potent Bioactive Compounds. Source: Results in Chemistry. URL: [Link]

-

Title: Isoxazole, a privileged scaffold for the design of potent and selective COX-2 inhibitors: An overview. Source: Bioorganic Chemistry. URL: [Link]

A Comprehensive Guide to the Characterization of Solubility and Stability for Methyl 5-cyclopropylisoxazole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Methyl 5-cyclopropylisoxazole-3-carboxylate is a heterocyclic carboxylic acid ester with applications as a key intermediate in the synthesis of complex chemical entities, including pharmaceutical impurities. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, storage, and utility in synthetic chemistry and drug development. This guide provides a comprehensive framework for the systematic characterization of this molecule. In the absence of extensive public data, this document outlines a series of robust, industry-standard protocols to determine its solubility profile and degradation pathways. We will detail methodologies for assessing thermodynamic and kinetic solubility and for conducting forced degradation studies in accordance with International Council for Harmonisation (ICH) principles. The insights generated from these studies are critical for optimizing reaction conditions, developing formulations, and ensuring the material's long-term integrity.

Part 1: Physicochemical Profile and Predicted Properties

A foundational understanding of a molecule's intrinsic properties is the first step in its characterization. This involves collating known data and employing computational models to predict key parameters that will guide subsequent experimental design.

1.1 Molecular Structure and Known Properties

-

IUPAC Name: methyl 5-cyclopropyl-1,2-oxazole-3-carboxylate

-

Molecular Formula: C₈H₉NO₃

-

Molecular Weight: 167.16 g/mol

-

Structure:

1.2 Predicted Physicochemical Properties

Computational tools provide valuable estimates of a compound's behavior. Various models, including those based on quantum mechanics and machine learning, can predict parameters like logP and pKa, which are crucial for anticipating solubility and absorption characteristics.[1][2][3][4]

| Property | Predicted Value | Significance |

| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting potentially low aqueous solubility. |

| Aqueous Solubility | Low | The lipophilic cyclopropyl group and aromatic-like isoxazole ring limit water solubility. |

| pKa (Acid Dissociation Constant) | No ionizable groups in physiological pH range | The molecule is neutral; its solubility is not expected to be significantly influenced by pH. |

Note: These values are estimates derived from standard computational algorithms and require experimental verification.

Part 2: Solubility Assessment: Protocols and Rationale

Solubility is a critical attribute that influences everything from reaction kinetics in a flask to bioavailability in a biological system.[5] We will distinguish between two key types of solubility: thermodynamic and kinetic.

-

Thermodynamic Solubility is the true equilibrium saturation point of a compound in a solvent and is crucial for formulation and pre-formulation studies.[6][7][8]

-

Kinetic Solubility measures the concentration at which a compound precipitates from a supersaturated solution (often generated from a DMSO stock) and is highly relevant for high-throughput screening (HTS) applications.[5][9][10]

2.1 Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[6][10][11]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic media.

Methodology:

-

Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains at equilibrium) to a series of glass vials containing the test solvents (e.g., pH 7.4 Phosphate-Buffered Saline (PBS), Simulated Gastric Fluid (pH 1.2), DMSO, Ethanol).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifuge or filter the supernatant (using a 0.22 µm filter) to remove any remaining microparticulates.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV. Create a standard calibration curve to ensure accurate quantification.[12]

-

Calculation: The determined concentration represents the thermodynamic solubility in that specific medium.

2.2 Protocol: Kinetic Solubility via Nephelometry

This high-throughput method is ideal for early-stage discovery to quickly assess solubility under conditions mimicking in vitro assays.[9][12][13]

Objective: To rapidly determine the kinetic solubility limit.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a 96-well or 384-well microplate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4).[9]

-

Incubation: Mix thoroughly and incubate for a defined period (e.g., 2 hours) at a controlled temperature.[9]

-

Measurement: Use a nephelometer to measure the light scattering in each well. The point at which a significant increase in light scattering occurs corresponds to the onset of precipitation and defines the kinetic solubility.[13]

Diagram 1: Experimental Workflow for Solubility Assessment

Caption: Workflow for determining thermodynamic and kinetic solubility.

Part 3: Chemical Stability Profiling: A Forced Degradation Framework

Forced degradation, or stress testing, is a cornerstone of chemical stability assessment.[14][15] By subjecting the compound to conditions more severe than those it would typically encounter, we can rapidly identify potential degradation pathways, elucidate the structure of degradants, and develop a stability-indicating analytical method.[16][17] The protocols outlined here are based on the principles of the ICH Q1A guideline.[18][19][20][21]

3.1 Prerequisite: Development of a Stability-Indicating Method

Before initiating stress studies, a robust analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, must be developed. This method must be able to separate the intact parent compound from all potential degradation products, ensuring that any decrease in the parent peak area is accurately quantified.

3.2 Forced Degradation Protocols

Objective: To identify the degradation pathways of this compound under various stress conditions. A target degradation of 5-20% is generally considered optimal for these studies.[16]

General Procedure:

-

Prepare solutions of the compound (e.g., at 1 mg/mL) in the respective stressor solutions.

-

Expose the solutions to the conditions described below for a defined period (e.g., 24-72 hours), sampling at intermediate time points.

-

Analyze all samples by the stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile the formation of any degradants.

Stress Conditions:

-

Acid Hydrolysis: 0.1 N Hydrochloric Acid (HCl) at 60°C. Rationale: This tests for lability in acidic environments, which can cleave acid-sensitive groups.

-

Base Hydrolysis: 0.1 N Sodium Hydroxide (NaOH) at room temperature. Rationale: The methyl ester is predicted to be highly susceptible to base-catalyzed hydrolysis.[22][23][24] Milder conditions are used initially to avoid complete and immediate degradation.

-

Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature. Rationale: This assesses the molecule's susceptibility to oxidation.

-

Thermal Degradation: The solid compound is stored at an elevated temperature (e.g., 80°C). A solution in a neutral solvent (e.g., water/acetonitrile) is also heated. Rationale: This evaluates the intrinsic thermal stability of the molecule in both solid and solution states.

-

Photostability: The solid compound and a solution are exposed to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[25][26][27][28][29] A dark control sample must be run in parallel. Rationale: This identifies any potential for light-induced degradation, which is common for heterocyclic compounds.

3.3 Data Presentation

The results of the forced degradation studies should be summarized in a clear, tabular format.

| Stress Condition | Duration (hrs) | Temperature (°C) | % Parent Remaining | No. of Degradants | Observations (e.g., Major Degradant RRT) |

| 0.1 N HCl | 72 | 60 | |||

| 0.1 N NaOH | 24 | RT | |||

| 3% H₂O₂ | 24 | RT | |||

| Thermal (Solid) | 72 | 80 | |||

| Photolytic | - | RT |

Diagram 2: Workflow for Forced Degradation Studies

Caption: Systematic workflow for conducting forced degradation studies.

Part 4: Synthesis, Interpretation, and Causality

The experimental data must be synthesized to build a complete picture of the molecule's behavior.

-

Predicted vs. Experimental: The predicted low aqueous solubility is likely to be confirmed by the shake-flask method. The moderate LogP suggests that while solubility in pure water may be low, it could be improved with organic co-solvents.

-

Key Lability: The primary point of instability is almost certainly the methyl ester group. Expect rapid and significant degradation under basic conditions via saponification (hydrolysis) to the corresponding carboxylate salt.[22][23] Degradation under acidic conditions will likely also be observed, but at a slower rate than in base.

-

Ring Stability: Isoxazole rings are generally stable but can be susceptible to photolytic cleavage or strong reducing/oxidizing conditions.[30][31][32][33][34] The photostability and oxidative stress tests will reveal the robustness of the heterocyclic core.

-

Practical Implications:

-

Storage: Based on the results, the solid compound should be stored protected from light and excessive heat.

-

Handling: For creating aqueous solutions for biological assays, a DMSO stock is recommended. The buffer pH should be maintained near neutral or slightly acidic to prevent ester hydrolysis. Avoid strongly basic conditions in any synthetic or analytical workflow.

-

Development: The degradation profile informs which impurities must be monitored during long-term stability studies and helps set specifications for the material.[35]

-

By following this comprehensive guide, researchers and drug development professionals can generate a robust and reliable dataset for this compound, enabling its confident use in future applications.

References

-

ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Harmonised Guideline. Retrieved from [Link]

-

ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. Retrieved from [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Scientific guideline. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

Rao, B. M., et al. (2018). Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. Journal of Pharmaceutical Sciences and Research, 10(7), 1633-1640. Retrieved from [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. Retrieved from [Link]

-

Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Harmonised Guideline. Retrieved from [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Scientific guideline. Retrieved from [Link]

-

European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(10), 1013-1030. Retrieved from [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

-

Scientech. (2025). Q1A (R2) A deep dive in Stability Studies. YouTube. Retrieved from [Link]

-

Shinde, S. S., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). Retrieved from [Link]

-

da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2465. Retrieved from [Link]

-

Saran, S., et al. (2019). A Review on Force Degradation Studies for Drug Substances. International Journal of Advanced Research in Science, Communication and Technology, 5(4), 1-10. Retrieved from [Link]

-

Adembri, G., & Tedeschi, P. F. (1966). The Physico‐Chemical Properties of Isoxazole and its Derivatives. Bollettino Scientifico della Facoltà di Chimica Industriale di Bologna, 24, 203-228. Retrieved from [Link]

-

Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Bioorganic & Medicinal Chemistry Letters, 11(14), 1837-1841. Retrieved from [Link]

-

Butts, C. T., et al. (2024). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling, 64(2), 478-490. Retrieved from [Link]

-

Işık, M., et al. (2021). Evaluating small molecule microscopic and macroscopic pKa predictions. Journal of Computer-Aided Molecular Design, 35(2), 131-153. Retrieved from [Link]

-

Malloum, A., et al. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. Journal of Computer-Aided Molecular Design, 40(1), 5. Retrieved from [Link]

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 26-30. Retrieved from [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

-

Głowacka, I. E., & Wujec, M. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 25(11), 5946. Retrieved from [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

IJCRT. (2021). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts, 9(6). Retrieved from [Link]

-

Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. International Journal of Research, 7(5). Retrieved from [Link]

-

Vasanthakumar, S., et al. (2019). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. Pharmaceutical Research, 36(8), 112. Retrieved from [Link]

-

Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. Retrieved from [Link]

-

Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Retrieved from [Link]

-

Science.gov. (n.d.). methyl ester hydrolysis: Topics. Retrieved from [Link]

Sources

- 1. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. escholarship.org [escholarship.org]

- 4. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 8. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. enamine.net [enamine.net]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. benchchem.com [benchchem.com]

- 13. enamine.net [enamine.net]

- 14. ijarsct.co.in [ijarsct.co.in]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resolvemass.ca [resolvemass.ca]

- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 18. ICH Official web site : ICH [ich.org]

- 19. database.ich.org [database.ich.org]

- 20. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. youtube.com [youtube.com]

- 22. Methyl Esters [organic-chemistry.org]

- 23. Thieme E-Books & E-Journals [thieme-connect.de]

- 24. methyl ester hydrolysis: Topics by Science.gov [science.gov]

- 25. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 26. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. jordilabs.com [jordilabs.com]

- 28. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 29. ema.europa.eu [ema.europa.eu]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. ijcrt.org [ijcrt.org]

- 33. researchgate.net [researchgate.net]

- 34. ijpca.org [ijpca.org]

- 35. pharmafocusasia.com [pharmafocusasia.com]

The Ascendancy of the 5-Cyclopropylisoxazole Scaffold: A Technical Guide to a Privileged Motif in Medicinal Chemistry

Abstract

The 5-cyclopropylisoxazole moiety has emerged as a compelling structural motif in contemporary medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and burgeoning novelty of 5-cyclopropylisoxazole derivatives. We will explore the unique physicochemical properties imparted by the cyclopropyl and isoxazole rings, delve into detailed synthetic methodologies for the construction and derivatization of this scaffold, and critically examine its application in the development of novel therapeutic agents, with a particular focus on kinase inhibition and oncology. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable, field-proven insights to leverage the potential of this versatile scaffold.

The Strategic Value of the 5-Cyclopropylisoxazole Core

The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen, and it serves as a versatile scaffold in a multitude of bioactive compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.[1] The incorporation of a cyclopropyl group at the 5-position of the isoxazole ring introduces a unique set of properties that can significantly enhance the therapeutic potential of the resulting derivatives. The strained three-membered ring of the cyclopropyl group can act as a conformationally rigid element, which can lead to improved binding affinity for biological targets. Furthermore, the cyclopropyl group can enhance metabolic stability by blocking potential sites of metabolism.

Synthesis of 5-Cyclopropylisoxazole Derivatives: A Step-by-Step Approach

The construction of the 5-cyclopropylisoxazole core and its subsequent derivatization are key to exploring the full potential of this scaffold. Here, we present a detailed, two-stage synthetic strategy.

Stage 1: Construction of the 5-Cyclopropylisoxazole Core via 1,3-Dipolar Cycloaddition

A common and efficient method for the synthesis of the isoxazole ring is through a 1,3-dipolar cycloaddition reaction.[2][3] This approach involves the reaction of a nitrile oxide with an alkyne. For the synthesis of the 5-cyclopropylisoxazole core, cyclopropylacetylene serves as the dipolarophile.

Experimental Protocol: Synthesis of 5-Cyclopropylisoxazole

Objective: To synthesize the core 5-cyclopropylisoxazole scaffold.

Materials:

-

Cyclopropylacetylene

-

Acetonitrile

-

Triethylamine

-

An appropriate precursor for the nitrile oxide (e.g., an oxime)

-

Dehydrating agent (e.g., N-chlorosuccinimide)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Procedure:

-

Nitrile Oxide Generation (In Situ): In a round-bottom flask under an inert atmosphere, dissolve the oxime precursor in a suitable anhydrous solvent such as acetonitrile.

-

Add triethylamine (as a base) to the solution.

-

Slowly add a solution of the dehydrating agent (e.g., N-chlorosuccinimide in acetonitrile) to the reaction mixture at a controlled temperature (often 0 °C to room temperature). The nitrile oxide is generated in situ.

-

Cycloaddition: To the freshly generated nitrile oxide solution, add cyclopropylacetylene.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 5-cyclopropylisoxazole.

Caption: Workflow for the synthesis of the 5-cyclopropylisoxazole core.

Stage 2: Derivatization via Amide Coupling of 5-Cyclopropylisoxazole-4-Carboxylic Acid

A key intermediate for creating a diverse library of derivatives is 5-cyclopropylisoxazole-4-carboxylic acid. This can be synthesized from the corresponding ester, which is obtained through a modification of the cycloaddition reaction. The carboxylic acid can then be coupled with a wide range of amines to generate a library of amides with varying functionalities.

Experimental Protocol: Amide Coupling of 5-Cyclopropylisoxazole-4-Carboxylic Acid

Objective: To synthesize a library of 5-cyclopropylisoxazole-4-carboxamides.

Materials:

-

5-Cyclopropylisoxazole-4-carboxylic acid

-

A diverse library of primary and secondary amines

-

Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[4][5][6]

-

Base: DIPEA (N,N-Diisopropylethylamine) or triethylamine

-

Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

-

Standard laboratory glassware and purification equipment

Step-by-Step Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere, dissolve 5-cyclopropylisoxazole-4-carboxylic acid (1 equivalent) in anhydrous DMF.

-

Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

-

Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a weak acid (e.g., 5% aqueous HCl), a weak base (e.g., saturated aqueous NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 5-cyclopropylisoxazole-4-carboxamide.

Caption: Workflow for the synthesis of a 5-cyclopropylisoxazole-4-carboxamide library.

Medicinal Chemistry Applications: Targeting Kinases in Oncology

The 5-cyclopropylisoxazole scaffold has shown significant promise in the development of targeted cancer therapies, particularly as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[7]

A Case Study: A Specific RET Kinase Inhibitor

A notable example of a 5-cyclopropylisoxazole derivative with potent and selective kinase inhibitory activity is a 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide.[8] This compound was identified as a specific inhibitor of the REarranged during Transfection (RET) kinase, a receptor tyrosine kinase whose activating mutations are frequently found in thyroid and lung cancers.[8] The compound demonstrated high metabolic stability and was potent against both wild-type RET and the gatekeeper mutant (V804M), which is a common mechanism of acquired resistance to other RET inhibitors.[8] Importantly, it selectively suppressed the growth of cancer cells harboring RET mutations while having no effect on normal cells.[8]

| Compound | Target Kinase | IC50 (nM) | Cellular Activity |

| 15l | Wild-type RET | 44 | Suppresses growth of Ba/F3 cells with wild-type RET |

| 15l | RET (V804M) | 252 | Suppresses growth of Ba/F3 cells with V804M RET mutant |

Table 1: Inhibitory activity of a 5-cyclopropylisoxazole derivative against RET kinase.[8]

Targeting Key Cancer Signaling Pathways

The versatility of the 5-cyclopropylisoxazole scaffold allows for its potential application in targeting other critical cancer signaling pathways, such as the JAK/STAT and PI3K/Akt/mTOR pathways.

-

The JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade for numerous cytokines and growth factors, and its aberrant activation is implicated in various cancers and inflammatory diseases.[9][10][11] The development of selective JAK inhibitors is an active area of research.[12]

Caption: Potential inhibition of the JAK/STAT pathway by a 5-cyclopropylisoxazole derivative.

-

The PI3K/Akt/mTOR Pathway: The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[13] Its hyperactivation is one of the most common alterations in human cancers, making it a prime target for drug development.[14]

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a 5-cyclopropylisoxazole derivative.

Biological Evaluation: Standardized Protocols

To assess the therapeutic potential of novel 5-cyclopropylisoxazole derivatives, a series of standardized in vitro assays are essential.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.[15][16]

Materials:

-

Recombinant purified target kinase

-

Specific peptide substrate for the kinase

-

ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP)

-

Kinase reaction buffer

-

Test compound (5-cyclopropylisoxazole derivative) dissolved in DMSO

-

96-well plates

-

Phosphorimager or other detection system

Step-by-Step Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the target kinase, and the peptide substrate.

-

Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Detection: Spot the reaction mixture onto a phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a phosphorimager.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Anticancer Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.[17][18][19]

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium

-

Test compound (5-cyclopropylisoxazole derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO or Sorenson's buffer)

-

96-well plates

-

Microplate reader

Step-by-Step Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add the solubilizing agent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The 5-cyclopropylisoxazole scaffold represents a privileged structure in medicinal chemistry with demonstrated potential in the development of novel therapeutic agents, particularly in the realm of oncology. The unique combination of the isoxazole ring and the cyclopropyl group confers favorable physicochemical and pharmacological properties. The synthetic routes outlined in this guide provide a robust framework for the generation of diverse libraries of 5-cyclopropylisoxazole derivatives. The successful identification of a potent and selective RET kinase inhibitor highlights the promise of this scaffold. Future research should focus on exploring the structure-activity relationships of these derivatives against a broader range of kinases and other cancer-relevant targets. The detailed experimental protocols provided herein offer a solid foundation for the biological evaluation of these exciting new compounds.

References

-

RSC Publishing. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. 2024. [Link]

-

PubMed Central. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. [Link]

-

PubMed. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. 2017. [Link]

-

Repozytorium UR. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. 2024. [Link]

-

ACS Pharmacology & Translational Science. Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. 2025. [Link]

-

Frontiers. Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. [Link]

-

ResearchGate. In vitro kinase assay v1. [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]

-

PubMed Central. The JAK/STAT signaling pathway: from bench to clinic. [Link]

-

1,3-dipolar cycloadditions to cyclopropenes: convenient way for the synthesys of heterocyclic systems. [Link]

-

MDPI. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. [Link]

-

PubMed. Therapeutic Targeting of the Jak/STAT Pathway. 2013. [Link]

-

Frontiers. Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. [Link]

-

Wikipedia. 1,3-Dipolar cycloaddition. [Link]

-

Targeting the PI3K/Akt/mTOR pathway: Effective combinations and clinical considerations. [Link]

-

MDPI. 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

-

PubMed Central. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

ChemRxiv. C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors. [Link]

-

Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. [Link]

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. [Link]

-

PubMed. Design and synthesis of novel thiazole-derivatives as potent ALK5 inhibitors. 2024. [Link]

-

MDPI. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. [Link]

-

MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

-

Bio-Connect. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals. [Link]

-

Encyclopedia.pub. JAK/STAT Signaling Pathway Inhibitors. 2023. [Link]

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. [Link]

-

YouTube. New Therapies that Target the JAK-STAT Pathway and other Small Molecules. 2016. [Link]

-

ResearchGate. Targeting the JAK/STAT Pathway in T Cell Lymphoproliferative Disorders. [Link]

-

PubMed. Novel carbazole sulfonamide derivatives of antitumor agent: Synthesis, antiproliferative activity and aqueous solubility. 2017. [Link]

-

PubMed. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. 2021. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. iris.unito.it [iris.unito.it]

- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hepatochem.com [hepatochem.com]

- 7. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma | MDPI [mdpi.com]

- 8. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. mdpi.com [mdpi.com]

- 13. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]

- 15. benchchem.com [benchchem.com]

- 16. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]

A Technical Guide to the Theoretical and Computational Analysis of Isoxazole Ring Conformations

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2][3][4][5][6][7] Its biological activity is intimately linked to its three-dimensional structure and conformational dynamics. Understanding the conformational landscape of isoxazole derivatives is therefore critical for rational drug design and structure-activity relationship (SAR) studies.[4][8] This technical guide provides a comprehensive overview of the theoretical principles and computational methodologies employed to investigate isoxazole ring conformations. It offers field-proven insights into experimental design, from selecting the appropriate level of theory to interpreting complex energetic data, empowering researchers to dissect the structural nuances that govern molecular function.

Introduction: The Significance of Isoxazole Conformation in Drug Discovery

The isoxazole moiety is a cornerstone in the development of novel therapeutics, demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][7][9] The efficacy of these compounds is not solely dependent on their chemical composition but is profoundly influenced by the spatial arrangement of their atoms—their conformation. The conformation of a drug molecule dictates its ability to bind to a biological target, such as an enzyme or receptor.[5]